molecular formula C24H29N3O7 B2505226 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide CAS No. 1242996-17-3

5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide

Cat. No.: B2505226
CAS No.: 1242996-17-3
M. Wt: 471.51
InChI Key: DSZZBUXQSALZKL-UHFFFAOYSA-N
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Description

5-(6,7-Dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a pentanamide side chain, which may influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone ring.

    Introduction of Methoxy Groups: Methoxylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Pentanamide Side Chain: This involves the reaction of the quinazolinone intermediate with a suitable pentanoyl chloride or pentanoic acid derivative in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated quinazolinone derivatives, while reduction could produce dihydroquinazoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the quinazolinone core is known for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This makes the compound a candidate for drug development and biological studies.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The methoxy and amide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide stands out due to its specific combination of a quinazolinone core and a pentanamide side chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7/c1-31-18-9-8-15(11-19(18)32-2)14-25-22(28)7-5-6-10-27-23(29)16-12-20(33-3)21(34-4)13-17(16)26-24(27)30/h8-9,11-13H,5-7,10,14H2,1-4H3,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZZBUXQSALZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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